molecular formula C5H11ClO3 B092129 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol CAS No. 18371-74-9

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol

Cat. No. B092129
CAS RN: 18371-74-9
M. Wt: 154.59 g/mol
InChI Key: DIBFLXZFUXWPNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorohydrin compounds involves the reaction of epichlorohydrin with other reagents. For example, quaternary ammonium salts derivatives were synthesized by reacting epichlorohydrin with tertiary amines and diamines . In another study, racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, a compound structurally similar to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol, was prepared from 1-naphthol and epichlorohydrin, followed by kinetic resolution to obtain optically pure enantiomers . These methods highlight the versatility of chlorohydrins in synthesis and their potential for producing a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of chlorohydrin derivatives has been characterized using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy were used to characterize the structure of quaternary ammonium chlorides . Additionally, Density Functional Theory (DFT) was employed to investigate the molecular and electronic properties of 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives, which are structurally related to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol .

Chemical Reactions Analysis

Chlorohydrin derivatives participate in various chemical reactions. For instance, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with amines resulted in the formation of N-substituted propionamides . Another study reported the synthesis of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, which showed moderate adrenergic blocking and sympatholytic activities . These reactions demonstrate the reactivity of chlorohydrin derivatives and their potential in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorohydrin derivatives are influenced by their molecular structure. For example, the crystal structure of a chlorohydrin derivative revealed intermolecular hydrogen bonds and weak intermolecular interactions that stabilize the conformation . The presence of chloro and hydroxy groups in these compounds is likely to affect their solubility, boiling points, and reactivity, which are important parameters in their application as intermediates in chemical syntheses and pharmaceuticals.

Scientific Research Applications

Environmental and Chemical Stability Analysis

Studies on the environmental and chemical stability of compounds similar to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol reveal their behavior under different conditions. For instance, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggests significant insights into their stability and reaction mechanisms under specific environmental conditions. This research is critical for understanding the degradation and transformation processes of chemical compounds in the environment, particularly those involving chlorinated organic molecules (T. Yokoyama, 2015).

Antimicrobial and Preservative Applications

The antimicrobial properties of related compounds have been extensively studied, highlighting their potential as preservatives in various applications. Chlorogenic acid, for example, possesses antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. These properties are valuable for the food industry in its search for natural molecules for food preservation, indicating a potential area of application for 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol if similar antimicrobial properties are observed (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).

Environmental Persistence and Toxicity Concerns

Research into the occurrence, fate, and behavior of chlorinated compounds in aquatic environments provides valuable information on the environmental impact of chemicals like 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol. Understanding the persistence, toxicity, and degradation pathways of these compounds is crucial for assessing their environmental safety and developing strategies for their removal or safe use in various applications (G. Bedoux, B. Roig, O. Thomas, V. Dupont, B. Bot, 2012).

Potential for Biodegradable Polymer Applications

Chitosan, a biopolymer with antimicrobial potential, showcases the interest in developing biodegradable polymers with enhanced properties. The unique chemical structure of chitosan, characterized by its high charge density and reactive groups, opens up possibilities for synthesizing new compounds or modifying existing ones like 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol for specific applications. Research into the antimicrobial and biodegradable properties of chitosan highlights the growing interest in environmentally friendly materials for various industrial and medical applications (D. Raafat, H. Sahl, 2009).

properties

IUPAC Name

1-chloro-3-(2-hydroxyethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFLXZFUXWPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36496-12-5
Record name Poly(oxy-1,2-ethanediyl), α-(3-chloro-2-hydroxypropyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36496-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60939746
Record name 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol

CAS RN

18371-74-9
Record name 1-Chloro-3-(2-hydroxyethoxy)-2-propanol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
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Record name 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
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Record name 1-chloro-3-(2-hydroxyethoxy)propan-2-ol
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Record name 1-CHLORO-3-(2-HYDROXYETHOXY)PROPAN-2-OL
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